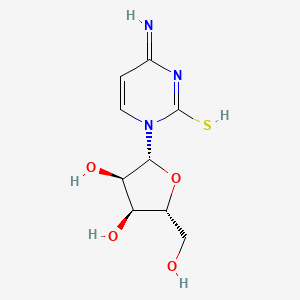
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-sulfanylpyrimidin-1-yl)oxolane-3,4-diol
Description
The compound identified by the Chemical Abstracts Service number 83257 is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is widely used in organic synthesis, particularly for the coupling of amino acids to form peptides.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-sulfanylpyrimidin-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUOMFWUGWKKO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=N)S)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=N)S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamoylation: It converts amines into carbamates.
Ureation: It converts amines into ureas.
Esterification: It converts alcohols into esters.
Common reagents used in these reactions include amines and alcohols. The major products formed are amides, carbamates, ureas, and esters .
Scientific Research Applications
Carbonyldiimidazole is extensively used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis for coupling amino acids.
Biology: It is employed in the modification of proteins and nucleic acids.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the formation of peptide-based drugs.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can react with nucleophiles such as amines and alcohols. The molecular targets include carboxylic acids, and the pathways involved are nucleophilic substitution reactions .
Comparison with Similar Compounds
Carbonyldiimidazole is unique compared to other similar compounds such as phosgene and imidazole due to its ability to act as both a nucleophile and a base in reactions. Similar compounds include:
Phosgene: Used in the synthesis of carbonyldiimidazole.
Imidazole: A component of carbonyldiimidazole.
N,N’-Dicyclohexylcarbodiimide: Another reagent used for peptide coupling but less versatile than carbonyldiimidazole.
Carbonyldiimidazole stands out due to its high yield and ease of handling compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


